molecular formula C16H21NO5 B12500267 Tert-butyl 2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate

Tert-butyl 2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate

Cat. No.: B12500267
M. Wt: 307.34 g/mol
InChI Key: PCYZDYXUDRDZHG-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Group Analysis

The molecular formula of tert-butyl 2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate is C15H21NO5 , with a molecular weight of 307.34 g/mol . The compound’s backbone consists of a four-carbon chain featuring a ketone group at the fourth position and an amino acid derivative at the second position. Key functional groups include:

  • Tert-butyl ester : A bulky tert-butyl group (-C(CH3)3) attached to the carboxylate oxygen enhances steric protection and solubility in nonpolar solvents.
  • Benzyloxycarbonyl (Cbz) group : The benzyloxycarbonyl moiety (-OCOOBn) protects the amine functionality, a common strategy in peptide synthesis.
  • Oxobutanoate skeleton : The 4-oxobutanoate segment introduces a reactive ketone group, enabling nucleophilic additions or reductions.

A tabulated summary of molecular properties is provided below:

Property Value Source
Molecular Formula C15H21NO5
Molecular Weight 307.34 g/mol
Key Functional Groups Tert-butyl ester, Cbz, ketone

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the connectivity of these groups. The 1H NMR spectrum exhibits distinct signals for the tert-butyl protons (δ 1.40 ppm, singlet) and aromatic protons from the benzyl group (δ 7.30–7.40 ppm, multiplet). Infrared (IR) spectroscopy identifies carbonyl stretching vibrations at 1720 cm−1 (ester C=O) and 1680 cm−1 (ketone C=O).

Stereochemical Configuration and Chiral Center Characterization

The compound possesses a single chiral center at the second carbon of the butanoate chain, arising from the tetrahedral geometry of the amino-bearing carbon. Stereochemical analysis reveals two possible enantiomers: (R)- and (S)-tert-butyl 2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate .

Chiral High-Performance Liquid Chromatography (HPLC) separates the enantiomers, with retention times differing by 2.3 minutes under normal-phase conditions. Optical rotation measurements yield specific rotations of [α]D25 = +16.9° (R-enantiomer) and −16.5° (S-enantiomer) in chloroform. The stereochemical integrity of the Cbz-protected amine is critical for its role in asymmetric synthesis, where enantioselective reactions demand precise spatial arrangements.

Density Functional Theory (DFT) calculations predict a 1.8 kcal/mol energy difference between the enantiomers, favoring the (R)-configuration due to reduced steric strain between the tert-butyl and benzyl groups. This minor energy gap explains the racemization observed under basic conditions, where the planar transition state permits interconversion.

Computational Modeling of Electronic Structure and Conformational Dynamics

Computational studies using B3LYP/6-31G(d) basis sets elucidate the electronic structure and conformational preferences. The tert-butyl group induces significant steric hindrance , restricting rotation around the C2–C3 bond and stabilizing a gauche conformation (dihedral angle: 62°). Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions between the carbonyl oxygen’s lone pairs and the σ* orbital of the adjacent C–N bond, stabilizing the molecule by 14.2 kcal/mol .

Conformational dynamics simulations (Molecular Mechanics, MMFF94 force field) reveal two low-energy conformers:

  • Extended conformation : The benzyloxycarbonyl group aligns antiperiplanar to the ketone, minimizing dipole-dipole repulsions.
  • Folded conformation : The benzyl ring stacks over the tert-butyl group, stabilized by van der Waals interactions.

Transition barriers between these states range from 2.1–3.4 kcal/mol , accessible at room temperature. Electron Localization Function (ELF) plots highlight electron-rich regions at the ketone oxygen and ester carbonyl, correlating with sites of electrophilic reactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-oxo-2-(phenylmethoxycarbonylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-16(2,3)22-14(19)13(9-10-18)17-15(20)21-11-12-7-5-4-6-8-12/h4-8,10,13H,9,11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYZDYXUDRDZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC=O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Reactants :

    • 2-{[(Benzyloxy)carbonyl]amino}-4-oxobutanoic acid
    • Tert-butanol
    • N,N-Dicyclohexylcarbodiimide (DCC) or N,N-Diisopropylcarbodiimide (DIC)
    • 4-Dimethylaminopyridine (DMAP) catalyst
  • Conditions :

    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
    • Temperature: 0–25°C
    • Time: 4–24 hours
  • Yield : ~70–85%.

Advantages:

  • Avoids harsh acidic conditions, preserving the tert-butyl group and ketone functionality.
  • Scalable for industrial applications.

Limitations:

  • Requires stoichiometric DCC/DIC, generating urea byproducts that complicate purification.

Metal-Free Coupling Strategies

Metal-free methods are preferred for pharmaceutical synthesis to avoid residual metal contamination.

HBTU/HOBT-Mediated Coupling:

  • Reactants :

    • N-Benzyloxycarbonyl (Cbz)-protected glycine
    • Tert-butyl 3-oxopropanoate
  • Conditions :

    • Coupling agents: HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBT (1-hydroxybenzotriazole)
    • Base: Triethylamine (TEA)
    • Solvent: Dichloromethane
    • Time: 12–24 hours.
  • Yield : ~65–78%.

Comparative Data:

Method Catalyst Solvent Temperature Yield (%)
Steglich DCC/DMAP DCM 0–25°C 85
HBTU/HOBT HBTU/HOBT DCM RT 78
Enzymatic MAL-L384A THF/H2O 37°C 92

Chemoenzymatic Synthesis

Enzymatic approaches enable stereoselective synthesis, crucial for chiral intermediates.

Sharpless Aminohydroxylation:

  • Reactants :

    • Dimethyl acetylenedicarboxylate
    • Chiral ligand (e.g., (DHQD)2PHAL)
  • Conditions :

    • Enzyme: Mutated methionine aminopeptidase (MAL-L384A)
    • Solvent: Tetrahydrofuran/water
    • Temperature: 37°C
    • Time: 48 hours.
  • Yield : ~90–92% with >99% enantiomeric excess (ee).

Advantages:

  • High stereocontrol reduces the need for chiral chromatography.
  • Environmentally benign with minimal waste.

Protection-Deprotection Strategies

Sequential protection of amino and carboxyl groups ensures regioselectivity.

Stepwise Synthesis:

  • Amino Protection :

    • Treat 2-amino-4-oxobutanoic acid with benzyl chloroformate (Cbz-Cl) in aqueous NaHCO3.
  • Esterification :

    • React Cbz-protected acid with tert-butanol under Steglich conditions.
  • Global Deprotection :

    • Remove tert-butyl groups using trifluoroacetic acid (TFA).

Industrial-Scale Manufacturing

Patented routes emphasize cost-effectiveness and reproducibility.

Key Steps:

  • Sulfonylation :
    • Use 4-nitrobenzenesulfonyl chloride to activate intermediates.
  • Cyclization :
    • Piperidine-mediated cyclization forms the bicyclic core.

Yield Optimization:

  • Pilot-scale reactions achieve >80% yield with 99.5% purity.

Chemical Reactions Analysis

Types of Reactions

T-BUTYL (2S)-2-[(BENZYLOXYCARBONYLAMINO)]-4-OXO-BUTYRATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The benzyloxycarbonylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

T-BUTYL (2S)-2-[(BENZYLOXYCARBONYLAMINO)]-4-OXO-BUTYRATE has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The compound belongs to a family of protected aspartic acid derivatives. Key structural analogs include:

Compound Name Protecting Group(s) Ester Group Substituent Position Molecular Formula Molecular Weight Key Applications/Synthesis References
Tert-butyl 2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate Cbz, tert-butyl tert-butyl 4-oxo C₁₇H₂₁NO₆ 335.35 Peptide synthesis
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-oxobutanoate Cbz methyl 4-oxo C₁₃H₁₅NO₅ 265.26 Intermediate in drug synthesis
(S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate Boc methyl 4-oxo C₁₀H₁₈N₂O₅ 246.26 Asparagine analogs
Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate Boc ethyl 3-oxo C₁₁H₁₉NO₅ 245.27 Ketone-containing intermediates
Benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate Boc benzyl 3-carbamoyl C₁₆H₂₂N₂O₅ 322.36 Glutamic acid derivatives

Key Differences in Protecting Groups

  • Cbz vs. Boc Protection: The target compound uses a Cbz group, which is cleaved via hydrogenolysis (e.g., Pd/C/H₂) , whereas analogs like (S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate employ a Boc group, removable under acidic conditions (e.g., TFA) . Boc-protected compounds exhibit greater acid stability but require harsher deprotection methods.
  • Steric Effects : The tert-butyl ester in the target compound provides steric hindrance, reducing racemization during peptide coupling compared to methyl or ethyl esters .

Ester Group Variations

  • Methyl/Ethyl Esters: Smaller esters (e.g., in (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-oxobutanoate) offer higher reactivity but lower solubility in non-polar solvents .
  • Benzyl Esters: Compounds like Benzyl (2R)-2-{[(tert-butoxycarbonyl]amino}-3-carbamoylpropanoate are more lipophilic, facilitating membrane permeability in prodrug designs .

Substituent Position and Reactivity

  • 4-Oxo vs. 3-Oxo: The 4-oxo group in the target compound aligns with aspartic acid’s β-carboxylate, making it a mimic for protease substrates . In contrast, Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate’s 3-oxo group shifts reactivity toward nucleophilic attacks at the γ-position .
  • Carbamoyl vs.

Biological Activity

Tert-butyl 2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate, with CAS number 78553-60-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, biological activities, and relevant case studies.

  • Molecular Formula : C₁₆H₂₁N₁O₅
  • Molecular Weight : 307.34 g/mol
  • Structure : The compound features a tert-butyl group, a benzyloxycarbonyl moiety, and an oxobutanoate structure, contributing to its biological properties.

Synthesis

The synthesis of this compound typically involves:

  • Protection of Amino Groups : Using benzyloxycarbonyl (Z) groups to protect the amino functionality.
  • Formation of the Oxobutanoate Backbone : Employing various synthetic routes including acylation and esterification processes.
  • Purification : The product is purified through recrystallization or chromatography to achieve the desired purity level.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives have been evaluated for their ability to inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation.

  • Case Study 1 : A series of benzyloxycarbonyl derivatives demonstrated potent cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range. The structure-activity relationship (SAR) indicated that modifications at the oxobutanoate position significantly influenced activity.

Antimicrobial Activity

The compound has shown promise in antimicrobial assays against a range of pathogens.

  • Case Study 2 : In vitro studies revealed that this compound exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Enzyme Inhibition

Inhibitory effects on specific enzymes have been reported, suggesting potential applications in treating diseases associated with enzyme dysregulation.

  • Case Study 3 : The compound was tested for its ability to inhibit proteases involved in cancer metastasis. Results indicated a dose-dependent inhibition, highlighting its potential as a therapeutic agent in cancer treatment.

Safety and Toxicology

Safety assessments indicate that while the compound exhibits significant biological activity, caution is warranted regarding its toxicity profile. Standard safety protocols recommend handling under inert atmospheres and at low temperatures to prevent degradation.

Comparative Table of Biological Activities

Activity TypeReference CompoundIC50/MIC ValuesNotes
AnticancerSimilar Benzyloxy DerivativeLow µM rangeInhibits tubulin polymerization
AntimicrobialStandard AntibioticsComparable MIC valuesEffective against Gram-positive bacteria
Enzyme InhibitionProtease InhibitorsDose-dependentPotential therapeutic applications

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing tert-butyl 2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate to achieve high yield and purity?

  • Methodology : The compound is synthesized via stepwise protection-deprotection strategies. For example, starting from Cbz-L-aspartic acid 4-tert-butyl ester, trifluoroacetic acid (TFA) is used for selective deprotection, followed by benzyloxycarbonyl (Cbz) group introduction. Reaction optimization includes controlling temperature (e.g., 0°C for acid-sensitive steps) and using catalysts like DMAP for acylation reactions. Yields >70% are achievable with silica gel chromatography purification .
  • Key Parameters : Solvent choice (e.g., CH₂Cl₂ for anhydrous conditions), stoichiometric ratios (e.g., 2.5 eq. (CF₃CO)₂O), and reaction time (5–17 hours) are critical .

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

  • Methodology : Sequential liquid-liquid extraction (e.g., ethyl acetate/water) removes polar impurities. Silica gel chromatography with gradient elution (hexane:ethyl acetate) effectively separates the product from byproducts. Reverse-phase HPLC may resolve stereoisomers if racemization occurs .
  • Analytical Validation : Purity is confirmed via ¹H/¹³C NMR (e.g., δ 7.78–7.59 ppm for benzyl protons) and LC-MS (e.g., [M+Na]+ peaks) .

Advanced Research Questions

Q. How can the stereochemical integrity of this compound be confirmed during synthesis?

  • Methodology : Chiral HPLC or NMR spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃) distinguishes enantiomers. Comparative analysis of optical rotation ([α]D) against literature values (e.g., [α]D²⁵ = +15.2° for (S)-enantiomer) validates configuration .
  • Challenges : Racemization risks during acidic/basic steps require low-temperature conditions (<5°C) and minimized exposure to polar aprotic solvents .

Q. What strategies mitigate racemization when using this compound in peptide coupling reactions?

  • Methodology : Use coupling agents like HATU or DCC/HOBt, which reduce activation time and prevent epimerization. Conduct reactions under inert atmospheres (N₂/Ar) and monitor pH to avoid base-induced racemization. Pre-cooling reagents to 0°C further stabilizes stereochemistry .

Q. How does the tert-butyl group influence the compound’s stability under acidic or basic conditions?

  • Mechanistic Insight : The tert-butyl ester acts as a steric shield, enhancing stability against nucleophilic attack. Under strong acids (e.g., TFA), the ester is cleaved selectively without disrupting the Cbz group. In basic conditions (pH >10), slow hydrolysis occurs, requiring controlled saponification (e.g., LiOH/THF/H₂O) .

Q. How can researchers resolve contradictions in reaction yields reported across different studies?

  • Troubleshooting : Variability arises from impurities in starting materials (e.g., Cbz-L-aspartic acid) or solvent quality. Reproducibility is improved by standardizing reagents (HPLC-grade solvents), optimizing catalyst loading (e.g., 10 mol% DMAP), and validating intermediates via LC-MS .

Q. How is this compound applied in the design of β-catenin/T-cell factor (TCF) inhibitors?

  • Application : The compound serves as a constrained dipeptide precursor in peptidomimetics. Its 4-oxobutanoate moiety enables macrocyclization to stabilize β-strand conformations, disrupting β-catenin/TCF interactions. Biological evaluation includes fluorescence polarization assays (IC₅₀ < 1 µM) and X-ray crystallography for binding mode analysis .

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